molecular formula C18H13ClN2O4 B2955958 5-(4-chlorophenyl)-2-methyl-N-(3-nitrophenyl)furan-3-carboxamide CAS No. 883044-28-8

5-(4-chlorophenyl)-2-methyl-N-(3-nitrophenyl)furan-3-carboxamide

Cat. No.: B2955958
CAS No.: 883044-28-8
M. Wt: 356.76
InChI Key: WCGORUWDOFETCK-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-methyl-N-(3-nitrophenyl)furan-3-carboxamide is a furan-based carboxamide derivative characterized by a 4-chlorophenyl substituent at the 5-position of the furan ring, a methyl group at the 2-position, and a 3-nitrophenyl group attached via an amide linkage.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-methyl-N-(3-nitrophenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4/c1-11-16(10-17(25-11)12-5-7-13(19)8-6-12)18(22)20-14-3-2-4-15(9-14)21(23)24/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGORUWDOFETCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-chlorophenyl)-2-methyl-N-(3-nitrophenyl)furan-3-carboxamide is a synthetic compound that has attracted considerable attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H16ClN2O4
  • Molecular Weight : 336.79 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CC1=C(C=C(O1)C2=CC(=CC=C2)C(=O)N(C3=CC(=CC=C3)N+[O-]))[Cl]

Overview of Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Preliminary studies have shown:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against certain bacterial strains.
  • Effective against Staphylococcus aureus and Escherichia coli, with a notable ability to inhibit biofilm formation, which is critical in treating chronic infections .
PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.250.30

The compound's mechanisms of action include:

  • DNA Gyrase Inhibition : It acts as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication, with IC50 values between 12.27–31.64 μM.
  • Dihydrofolate Reductase (DHFR) Inhibition : This compound also inhibits DHFR, crucial for folate synthesis in bacteria, with IC50 values ranging from 0.52–2.67 μM .

3. Cytotoxicity and Safety Profile

In vitro studies have assessed the cytotoxicity of the compound:

  • The hemolytic activity was found to be low (% lysis range from 3.23 to 15.22%), indicating a favorable safety profile.
  • Non-cytotoxicity was confirmed with IC50 values greater than 60 μM, suggesting it is safe for further therapeutic exploration .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Synergistic Effects : A study demonstrated that when combined with traditional antibiotics like Ciprofloxacin and Ketoconazole, the compound exhibited synergistic effects that lowered the MICs of these antibiotics against resistant strains .
  • Biofilm Inhibition : The compound significantly reduced biofilm formation in clinical isolates of Staphylococcus aureus, which is crucial for treating infections associated with medical devices .

Comparison with Similar Compounds

Table 1: Structural Comparison of Furan Carboxamide Derivatives

Compound Name Substituents (Furan Positions) Amide-Linked Group Key Structural Features Reference
This compound 5-(4-ClPh), 2-Me 3-nitrophenyl Strong EWG (nitro), moderate lipophilicity Target Compound
5-(4-Chlorophenyl)-2-methyl-N-(4-methylphenyl)furan-3-carboxamide 5-(4-ClPh), 2-Me 4-methylphenyl EWG absent; EDG (methyl) enhances electron density
5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]furan-2-carboxamide 5-(phenoxymethyl), 2-unsubstituted 4-(diethylamino)phenyl Polar diethylamino group enhances solubility
5-(3-Chlorophenyl)-N-[4-(diethylamino)phenyl]furan-2-carboxamide 5-(3-ClPh), 2-unsubstituted 4-(diethylamino)phenyl Chlorine position affects steric/electronic effects

Abbreviations : EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.

Key Observations:

Substituent Effects: The 3-nitrophenyl group in the target compound introduces stronger electron-withdrawing effects compared to the 4-methylphenyl group in ’s analogue . The diethylamino group in and ’s compounds increases polarity and solubility, which could enhance bioavailability but reduce membrane permeability in non-polar environments.

The para-substitution may allow for more symmetrical binding in biological targets compared to meta-substitution.

Heterocyclic Variations :

  • ’s compound 14f, 4-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one , incorporates an oxazolone ring fused to the furan. This introduces additional hydrogen-bonding sites (e.g., carbonyl groups) and rigidity, which could enhance target affinity but reduce synthetic accessibility compared to the simpler carboxamide structure.

Table 2: Selected Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Notable Functional Groups
Target Compound Not reported Not reported 3-Nitro, 4-chlorophenyl, methyl-furan
4-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one 217–219 72 Oxazolone ring, conjugated double bond
5-(4-Chlorophenyl)-3-ethylsulfonyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide Not reported Not reported Thiadiazole, trifluoromethyl, sulfonyl

Notes:

  • The oxazolone derivative in exhibits a high melting point (217–219°C), suggesting strong crystalline packing due to its planar, conjugated system.
  • The absence of solubility or logP data in the evidence limits quantitative comparisons, but substituents like diethylamino () or nitro groups (target compound) can be inferred to modulate these properties.

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